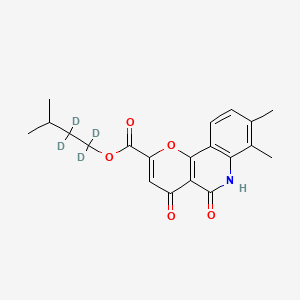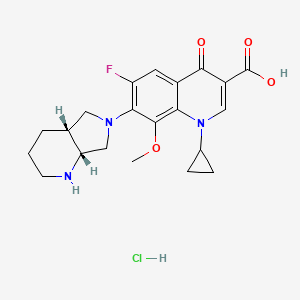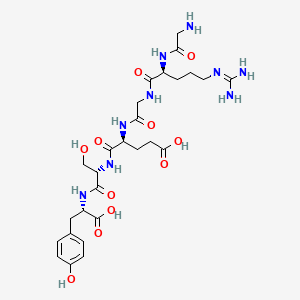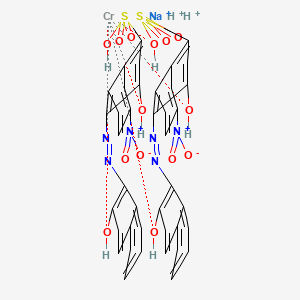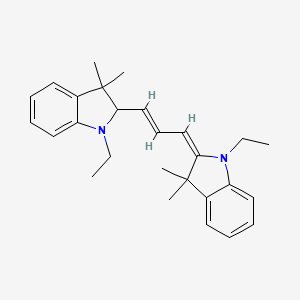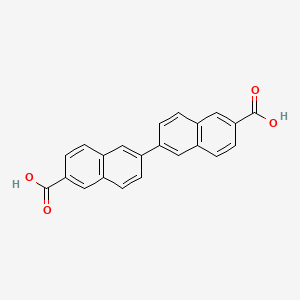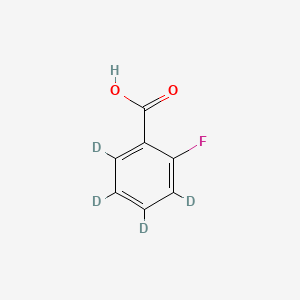
4,7-seco-替比奈莫酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-seco-Tebipenemoic Acid Pivoxil is a chemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-seco-Tebipenemoic Acid Pivoxil are not detailed in the search results. It’s known that its molecular formula is C22H33N3O7S2 and it has a molecular weight of 515.64 .科学研究应用
Treatment of Respiratory Infections
4,7-seco-Tebipenemoic Acid Pivoxil: is utilized in the treatment of respiratory infections such as pneumonia, otitis media, and sinusitis . The compound, being a carbapenem, is effective against a broad spectrum of bacteria.
Experimental Procedure
Clinical trials have been conducted to compare the pharmacokinetics and safety of different preparations of the compound in healthy adults. The study design typically includes a randomized, open, single-dose oral administration in a crossover bioequivalence trial.
Results
The trials concluded that the test and reference preparations of 4,7-seco-Tebipenemoic Acid Pivoxil were bioequivalent, with all adverse events noted as mild, indicating the compound’s safety and efficacy .
Pharmacokinetics and Urinary Excretion
The pharmacokinetics and urinary excretion of 4,7-seco-Tebipenemoic Acid Pivoxil granules have been studied after single escalating oral doses in healthy volunteers .
Experimental Procedure
The study involved a single-center, open-label, randomized, single-dose pharmacokinetic study. The maximum plasma concentration and area under the concentration-time curve were measured to assess the drug’s bioavailability.
Results
The study found that the compound exhibited linear pharmacokinetics over a certain dosage range and that a significant portion of the drug was excreted in the urine within 24 hours, demonstrating its effective elimination from the body .
Pharmaco-Metabolomic Study
4,7-seco-Tebipenemoic Acid Pivoxil: has also been the subject of pharmaco-metabolomic studies to understand its metabolic pathways and identify potential ethnic differences in metabolism .
Experimental Procedure
The study included urine pharmaco-metabolomic analysis to reveal metabolic interruptions and metabolite information post-administration.
Results
The analysis identified several urine metabolites, indicating differences in metabolites among the Chinese and Japanese populations, which could be crucial for personalized medicine approaches .
Bioequivalence in Different Ethnic Populations
Research has been conducted to establish the bioequivalence of 4,7-seco-Tebipenemoic Acid Pivoxil in different ethnic populations, focusing on its pharmacokinetic parameters .
Experimental Procedure
The studies typically involve comparing the pharmacokinetics of the compound in different ethnic groups to understand how genetic factors may influence drug metabolism and efficacy.
Results
The findings suggest that the compound is bioequivalent across different populations, with minor variations that could guide dosage adjustments for specific ethnic groups .
Pediatric Infections
The compound’s application extends to treating pediatric infections, particularly in Japan, where it has been approved for use in children suffering from pneumonia, otitis media, and sinusitis .
Experimental Procedure
Pediatric studies often involve assessing the safety and efficacy of the drug in children, with a focus on age-appropriate dosing and administration forms.
Results
The studies have shown that 4,7-seco-Tebipenemoic Acid Pivoxil is safe and effective for use in pediatric patients, providing a valuable option for treating bacterial infections in this vulnerable population .
Antimicrobial Resistance Studies
4,7-seco-Tebipenemoic Acid Pivoxil: is also researched for its role in combating antimicrobial resistance, a growing concern in global health .
Experimental Procedure
Studies in this field typically involve testing the compound against various drug-resistant bacterial strains to evaluate its efficacy in overcoming resistance mechanisms.
Results
The results have been promising, showing that 4,7-seco-Tebipenemoic Acid Pivoxil retains its effectiveness against several resistant bacteria, making it a potent tool in the fight against antibiotic-resistant infections .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves the reaction of Tebipenem with Pivoxil in the presence of a base. The seco-acid is then obtained by hydrolysis of the lactone ring.", "Starting Materials": [ "Tebipenem", "Pivoxil", "Base", "Solvent" ], "Reaction": [ "Step 1: Tebipenem and Pivoxil are dissolved in a suitable solvent.", "Step 2: A base is added to the reaction mixture to initiate the reaction.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 4: The seco-acid intermediate is obtained by hydrolysis of the lactone ring.", "Step 5: The seco-acid intermediate is then esterified with Pivoxil to obtain the final product, 4,7-seco-Tebipenemoic Acid Pivoxil." ] } | |
CAS 编号 |
1380688-27-6 |
产品名称 |
4,7-seco-Tebipenemoic Acid Pivoxil |
分子式 |
C22H33N3O7S2 |
分子量 |
515.64 |
IUPAC 名称 |
(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |
InChI 键 |
XRCZSPQKQSSDGX-QHSBEEBCSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




